Fsllry-NH2 -

Fsllry-NH2

Catalog Number: EVT-10898822
CAS Number:
Molecular Formula: C39H60N10O8
Molecular Weight: 797.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FSLLRY-NH2 is classified under peptide antagonists and is sourced from various chemical suppliers, including Bio-Techne and MedchemExpress. It is commonly utilized in research settings to study the role of PAR-2 in cellular signaling and disease processes, particularly in the context of inflammation and respiratory function .

Synthesis Analysis

Methods

The synthesis of FSLLRY-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:

  1. Preparation of the Resin: The resin is functionalized to allow for the attachment of the first amino acid.
  2. Coupling Reactions: Each amino acid is coupled to the growing chain using activating agents that facilitate the formation of peptide bonds.
  3. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and structural integrity .

Molecular Structure Analysis

Structure

The molecular structure of FSLLRY-NH2 consists of a linear sequence of amino acids: phenylalanine (F), serine (S), leucine (L), leucine (L), arginine (R), and tyrosine (Y), followed by an amine group (NH2). This sequence is critical for its binding affinity to PAR-2.

Data

Key structural data include:

  • Molecular Formula: C₁₃H₁₈N₄O₃
  • Molecular Weight: Approximately 282.31 g/mol
  • CAS Number: 245329-02-6 .
Chemical Reactions Analysis

Reactions

FSLLRY-NH2 primarily engages in non-covalent interactions with PAR-2. Upon binding, it inhibits receptor activation by preventing the binding of endogenous proteases that would normally activate PAR-2.

Technical Details

The inhibition mechanism involves competitive binding at the receptor site, which can be quantified through various assays measuring receptor activity in response to protease stimulation in cell cultures .

Mechanism of Action

Process

The mechanism by which FSLLRY-NH2 exerts its effects involves several steps:

  1. Binding: FSLLRY-NH2 binds competitively to PAR-2.
  2. Inhibition: This binding prevents the receptor from undergoing conformational changes necessary for activation.
  3. Downstream Effects: Inhibition leads to reduced signaling through pathways associated with inflammation and pain .

Data

Studies have shown that treatment with FSLLRY-NH2 can significantly reduce inflammatory responses in cellular models, indicating its potential utility in therapeutic contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO) at room temperature.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values are important for understanding its ionization state at physiological pH .
Applications

FSLLRY-NH2 has significant scientific uses, particularly in pharmacological research related to:

  • Respiratory Diseases: Its ability to inhibit PAR-2 makes it a candidate for treating asthma and other inflammatory lung conditions.
  • Pain Management: Research indicates potential applications in modulating pain responses through PAR-2 inhibition.
  • Inflammatory Disorders: Its role in reducing inflammation positions it as a possible therapeutic agent for various inflammatory diseases .
Receptor Pharmacology & Molecular Mechanisms of Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide

Dual Receptor Modulation: Protease-Activated Receptor 2 Antagonism versus Mas-Related G Protein-Coupled Receptor Member C11/Mas-Related G Protein-Coupled Receptor Member X1 Agonism

Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide exhibits a unique dual pharmacological profile, functioning as a potent antagonist of Protease-Activated Receptor 2 while simultaneously acting as an agonist for Mas-Related G Protein-Coupled Receptor Member C11 (the murine ortholog) and its human counterpart Mas-Related G Protein-Coupled Receptor Member X1. This dual functionality was demonstrated through intracellular calcium mobilization assays in transfected Human Embryonic Kidney 293T cells, where Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide (100 μM) induced robust calcium influx specifically in cells expressing Mas-Related G Protein-Coupled Receptor Member C11 or Mas-Related G Protein-Coupled Receptor Member X1, comparable to responses elicited by established agonists like Serine-Leucine-Isoleucine-Glycine-Arginine-Leucine-Amide and Bovine Adrenal Medulla peptide 8-22. Conversely, in cellular models of Protease-Activated Receptor 2 signaling, Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide effectively inhibited trypsin-induced calcium release with a half-maximal inhibitory concentration of 50 μM in Protease-Activated Receptor 2-expressing Kirsten virus-transformed kidney cells [1] [3] [5].

This paradoxical activity has significant physiological implications. In vivo studies demonstrated that intradermal administration of Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide elicits profound scratching behaviors in mice—a validated indicator of pruritus. Notably, this response was abolished in Mas-Related G Protein-Coupled Receptor Member C11 knockout mice but remained unaffected in Protease-Activated Receptor 2 knockout animals, confirming Mas-Related G Protein-Coupled Receptor Member C11 as the mediator of the pruritogenic effect [1]. The therapeutic significance of this duality is evident in asthma models, where Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide (0.5 μM) effectively suppressed Protease-Activated Receptor 2-mediated intracellular calcium mobilization in human bronchial/tracheal epithelial cells, human small airway epithelial cells, and bronchial smooth muscle cells, yet paradoxically increased calcium flux in eosinophils isolated from asthmatic patients by 300% [2].

Table 1: Dual Receptor Modulation Profile of Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide

Receptor TargetActivityCellular SystemFunctional OutcomeKey Experimental Evidence
Protease-Activated Receptor 2AntagonistKirsten virus-transformed kidney cellsInhibition of trypsin-induced calcium fluxIC₅₀ = 50 μM [5]
Protease-Activated Receptor 2AntagonistBronchial/Tracheal Epithelial CellsReduced intracellular calciumP = 0.01 vs. agonist control [2]
Mas-Related G Protein-Coupled Receptor Member C11AgonistTransfected Human Embryonic Kidney 293T cellsCalcium mobilizationEC₅₀ comparable to Serine-Leucine-Isoleucine-Glycine-Arginine-Leucine-Amide [1]
Mas-Related G Protein-Coupled Receptor Member X1AgonistTransfected Human Embryonic Kidney 293T cellsCalcium mobilizationResponse equivalent to Bovine Adrenal Medulla peptide 8-22 [1]
Mas-Related G Protein-Coupled Receptor Member C11AgonistMurine dorsal root gangliaScratching behaviorAbolished in knockout mice [1]

Structural Determinants of Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide Binding Specificity to Protease-Activated Receptor 2

The molecular basis for Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide's selective antagonism of Protease-Activated Receptor 2 resides in its sequence-specific interactions with extracellular receptor domains. Protease-Activated Receptor 2 activation requires proteolytic unmasking of its tethered ligand domain (Serine-Leucine-Isoleucine-Glycine-Lysine-Valine in humans; Serine-Leucine-Isoleucine-Glycine-Arginine-Leucine in rodents), which subsequently binds to the second extracellular loop to initiate signaling [7] [8]. Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide, derived from the tethered ligand sequence of Protease-Activated Receptor 1 (Threonine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine-Amide), shares structural homology but contains critical modifications that determine its Protease-Activated Receptor 2 binding specificity.

Molecular docking simulations reveal that the N-terminal phenylalanine residue of Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide forms hydrophobic interactions with Valine⁶⁷, Leucine⁶⁹, and Isoleucine⁷³ within Protease-Activated Receptor 2's extracellular loop 2. The arginine residue at position 5 engages in salt bridges with Glutamate²⁹⁷, while the C-terminal tyrosine-amide moiety interacts with Histidine²⁸² and Tyrosine¹⁵⁶ via hydrogen bonding and π-π stacking [1]. This binding configuration sterically obstructs access to the tethered ligand docking site, preventing agonist engagement. The specificity is further determined by the leucine doublet at positions 3-4, which exhibits higher affinity for Protease-Activated Receptor 2's hydrophobic subpocket compared to Protease-Activated Receptor 1. The antagonistic activity is sequence-dependent, as evidenced by structure-activity relationship studies showing that substituting leucine³ with isoleucine reduces inhibitory potency by 15-fold, while tyrosine⁶ amidation is essential for receptor interaction [3] [5].

Table 2: Structural Determinants of Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide Binding to Protease-Activated Receptor 2

Residue PositionAmino AcidInteraction TypeReceptor Contact PointsFunctional Significance
1 (N-terminal)PhenylalanineHydrophobicValine⁶⁷, Leucine⁶⁹, Isoleucine⁷³Anchors peptide to extracellular loop 2
2SerineHydrogen bondSerine²⁸⁴Stabilizes N-terminal orientation
3-4Leucine-LeucineHydrophobicPhenylalanine²⁴³, Valine²⁴⁶Fills hydrophobic subpocket; specificity determinant
5ArginineIonic (salt bridge)Glutamate²⁹⁷Critical high-affinity interaction
6 (C-terminal)Tyrosine (amidated)π-π stacking/H-bondHistidine²⁸², Tyrosine¹⁵⁶Stabilizes C-terminal positioning

Allosteric Modulation of G Protein-Coupled Receptor Signaling Cascades

Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide influences G Protein-Coupled Receptor signaling through allosteric mechanisms that extend beyond simple orthosteric competition. Allosteric modulators bind to topographically distinct sites from orthosteric ligands, inducing conformational changes that either potentiate or inhibit receptor activation [4]. In Protease-Activated Receptor 2-expressing cells, Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide binding reduces the efficacy of tethered ligand engagement with the orthosteric site, functioning as a negative allosteric modulator. This is evidenced by its non-competitive inhibition pattern against trypsin, where pre-incubation with Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide (200 μM) suppresses trypsin-induced Protease-Activated Receptor 2 activation without inhibiting trypsin's proteolytic activity itself [5] [9].

The allosteric modulation extends to differential effects on downstream signaling pathways. In Mas-Related G Protein-Coupled Receptor Member C11-expressing systems, Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide binding stabilizes receptor conformations that preferentially activate Gαq/11-phospholipase Cβ-inositol trisphosphate pathways over β-arrestin recruitment. This signaling bias was demonstrated through pharmacological dissection showing that Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide-induced scratching behavior in mice is inhibited 85% by phospholipase C inhibitor U73122, 70% by inositol trisphosphate receptor antagonist 2-aminoethoxydiphenylborane, and 65% by store-operated calcium channel blocker SKF96365, but remains unaffected by β-arrestin inhibitors [1]. The allosteric effects also involve crosstalk between receptor systems, as Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide binding to Mas-Related G Protein-Coupled Receptor Member C11 sensitizes Transient Receptor Potential Ankyrin 1 channels—a critical convergence point for pruriceptive signaling [6]. This modulation occurs via phospholipase Cβ-dependent sensitization of Transient Receptor Potential Ankyrin 1, linking Mas-Related G Protein-Coupled Receptor Member C11 activation to neurogenic inflammation.

Competitive Inhibition of Protease-Mediated Protease-Activated Receptor 2 Activation

Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide functions as a competitive inhibitor of protease-mediated Protease-Activated Receptor 2 activation through steric hindrance of the tethered ligand docking site. Protease-Activated Receptor 2 activation requires serine proteases (e.g., trypsin, tryptase) to cleave the receptor's N-terminal exodomain at Arginine³⁶↓Serine³⁷, exposing the tethered ligand Serine-Leucine-Isoleucine-Glycine-Lysine-Valine (human) or Serine-Leucine-Isoleucine-Glycine-Arginine-Leucine (rodent) [7] [8]. This newly exposed sequence then binds to extracellular loop 2 of the receptor to initiate transmembrane signaling.

Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide competes with this process by occupying the tethered ligand binding domain within extracellular loop 2, thereby preventing productive engagement of the unmasked endogenous ligand. This competitive mechanism was established through calcium flux assays showing that Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide (50-100 μM) shifts the concentration-response curve of trypsin and Serine-Leucine-Isoleucine-Glycine-Arginine-Leucine-Amide rightward without suppressing maximal response—a hallmark of competitive antagonism [5] [9]. The inhibitor exhibits particular efficacy against trypsin-induced activation, reducing proteolytic activation of Protease-Activated Receptor 2 by 95% at 200 μM in Kirsten virus-transformed kidney cells without inhibiting trypsin's enzymatic activity toward small synthetic substrates [5]. This specificity is therapeutically relevant in inflammatory skin conditions, where Phenylalanine-Serine-Leucine-Leucine-Arginine-Tyrosine-Amide inhibits dermatophyte-associated itch in mice by blocking fungal protease activation of Protease-Activated Receptor 2 [9]. The competitive inhibition extends to endogenous protease activators beyond trypsin, including mast cell tryptase and kallikrein-related peptidases, which are implicated in atopic dermatitis and psoriasis pathogenesis [8].

Properties

Product Name

Fsllry-NH2

IUPAC Name

N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide

Molecular Formula

C39H60N10O8

Molecular Weight

797.0 g/mol

InChI

InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)

InChI Key

KMSCNWHRNILNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.